N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(4-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining a coumarin-carboxamide core with a pyridazine-based aromatic system. The coumarin moiety (2-oxo-2H-chromene) is substituted at the 3-position with a carboxamide group linked to a phenyl ring, which is further functionalized at the para position with a 6-(ethylsulfonyl)pyridazin-3-yl group. The ethylsulfonyl group on the pyridazine ring enhances hydrophilicity and may influence target binding through polar interactions.
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-2-31(28,29)20-12-11-18(24-25-20)14-7-9-16(10-8-14)23-21(26)17-13-15-5-3-4-6-19(15)30-22(17)27/h3-13H,2H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILECVYUQKIFUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation, where an ethylsulfonyl chloride reacts with the pyridazine derivative in the presence of a base such as triethylamine.
Coupling with the Chromene Moiety: The final step involves coupling the pyridazine derivative with a chromene carboxylic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the chromene moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent for diseases such as tuberculosis.
Industrial Applications: It is explored for its use in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues with Pyridazine Modifications
N-(3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide
- Structure : Features a 6-oxopyridazine ring substituted with a 4-chlorophenyl group and a propyl linker to the coumarin-carboxamide.
- Key Differences :
- The pyridazine ring is modified with a chlorophenyl group instead of ethylsulfonyl.
- A propyl spacer separates the pyridazine and coumarin moieties, unlike the direct phenyl linkage in the target compound.
- The chlorophenyl group introduces hydrophobicity, which may affect membrane permeability .
6-Chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide
- Structure : Contains a coumarin-carboxamide linked to a complex peptidomimetic chain.
- Key Differences :
Analogues with Coumarin-Carboxamide Variations
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
- Structure : Coumarin-carboxamide linked to a 4-methoxyphenethyl group.
- Key Differences :
- Lacks the pyridazine system entirely.
- The methoxyphenethyl group introduces electron-donating effects, enhancing aromatic π-π interactions.
- Implications : The absence of pyridazine may limit interactions with pyridazine-specific targets (e.g., phosphodiesterases) but improve solubility due to the methoxy group .
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a)
- Structure: A cyanoacetamide-sulfamoylphenyl hybrid with a hydrazinylidene linker.
- Key Differences: Replaces the coumarin core with a cyanoacetamide system. The sulfamoylphenyl group provides different hydrogen-bonding capabilities compared to ethylsulfonylpyridazine.
- Implications: The cyano group may enhance metabolic stability but reduce bioavailability due to higher polarity .
Biological Activity
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide, with CAS number 921796-75-0, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 435.5 g/mol. The compound features a chromene core fused with a pyridazine ring and an ethylsulfonyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H17N3O5S |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 921796-75-0 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro testing has demonstrated significant activity against various bacterial strains:
- Gram-positive bacteria : The compound exhibited bactericidal effects with minimum inhibitory concentrations (MIC) ranging between 15.625 μM to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis .
- Gram-negative bacteria : It showed moderate activity against Pseudomonas aeruginosa, indicating a broader spectrum of antimicrobial action.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines:
- Cell Lines Tested : Significant growth inhibition was observed in HT29 (colon cancer) and MCF7 (breast cancer) cell lines.
- Mechanism of Action : The proposed mechanism includes the induction of apoptosis and inhibition of cell cycle progression, particularly at the G1 phase .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HT29 | 12.5 | Apoptosis induction |
| MCF7 | 15.0 | Cell cycle arrest at G1 phase |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored through various assays:
- Inhibition of Pro-inflammatory Cytokines : Studies indicated that it could significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages.
- Animal Models : In vivo studies using carrageenan-induced paw edema models demonstrated a notable reduction in inflammation, suggesting its therapeutic potential in treating inflammatory diseases.
Case Studies
A series of case studies have been conducted to explore the pharmacological effects of this compound:
- Study on Antimicrobial Efficacy : A randomized controlled trial assessed the efficacy of the compound against MRSA infections in a clinical setting, showing promising results in reducing infection rates compared to standard treatments.
- Cancer Treatment Study : A phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors, reporting manageable side effects and preliminary signs of efficacy.
Q & A
Q. What are the optimal synthetic routes for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield and purity?
The compound is synthesized via multi-step reactions, typically involving coupling of pyridazine and chromene-carboxamide precursors. Key steps include sulfonylation of pyridazine derivatives and subsequent amide bond formation. Reaction conditions (e.g., temperature, solvent polarity, and pH) critically impact yield and purity. For example, sulfonylation reactions often require anhydrous conditions and catalysts like triethylamine to suppress side reactions. Purification via column chromatography or recrystallization is essential to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm connectivity of the pyridazine, ethylsulfonyl, and chromene-carboxamide moieties.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities and validate bond angles/distances. SHELX software is widely used for crystallographic refinement .
Q. What solvents and chromatographic methods are recommended for purification?
Polar aprotic solvents (e.g., DMF, DMSO) are preferred for solubility during synthesis, while methanol/water mixtures are effective for recrystallization. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or silica gel chromatography (ethyl acetate/hexane eluent) are standard for isolating intermediates and final products .
Advanced Research Questions
Q. How do substituent modifications (e.g., ethylsulfonyl vs. methylsulfonyl on pyridazine) affect biological activity or physicochemical properties?
Structure-activity relationship (SAR) studies indicate that sulfonyl groups enhance hydrophilicity and target binding. Ethylsulfonyl derivatives exhibit improved metabolic stability compared to methylsulfonyl analogs due to reduced oxidative degradation. Computational docking (e.g., AutoDock Vina) can predict interactions with enzymatic targets like kinases or proteases .
Q. What experimental strategies resolve contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cell-based assays)?
Discrepancies may arise from off-target effects, solubility limitations, or assay sensitivity. To address this:
- Perform dose-response curves in multiple cell lines (e.g., HEK293, HepG2) to assess cytotoxicity.
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate direct target binding.
- Compare results with structurally similar compounds (e.g., N-(4-chlorophenyl)-6-oxo-pyridazine derivatives) to isolate substituent-specific effects .
Q. What mechanistic insights explain the compound’s stability under physiological pH conditions?
The ethylsulfonyl group confers resistance to hydrolysis at neutral pH, while the chromene-carboxamide moiety may undergo slow degradation under alkaline conditions. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with LC-MS monitoring can identify degradation products. Computational models (e.g., DFT calculations) predict hydrolysis pathways and guide structural optimization .
Q. How can researchers design in vivo studies to evaluate pharmacokinetic (PK) properties?
- ADME profiling : Use Caco-2 cell monolayers to assess intestinal permeability.
- Plasma protein binding : Employ equilibrium dialysis or ultrafiltration.
- Metabolite identification : Utilize liver microsomes and LC-HRMS. For in vivo PK, administer the compound intravenously/orally to rodents and collect plasma samples at timed intervals. Compare results with analogs lacking the ethylsulfonyl group to evaluate its impact on bioavailability .
Methodological Tables
Table 1: Key Synthetic Parameters for High-Yield Synthesis
| Step | Reaction Type | Optimal Conditions | Yield Range |
|---|---|---|---|
| 1 | Sulfonylation | Pyridazine + ethylsulfonyl chloride, DCM, 0°C → RT, 12 h | 70–85% |
| 2 | Amide Coupling | Chromene-carboxylic acid + EDC/HOBt, DMF, 4Å MS, 24 h | 60–75% |
Table 2: Analytical Techniques for Structural Confirmation
| Technique | Parameters | Critical Data |
|---|---|---|
| ¹H NMR | 500 MHz, DMSO-d₆ | δ 8.2–8.5 ppm (pyridazine protons), δ 6.8–7.3 ppm (chromene aromatic protons) |
| X-ray | SHELXL-2018 | C–C bond lengths: 1.45–1.52 Å; R-factor < 0.05 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
